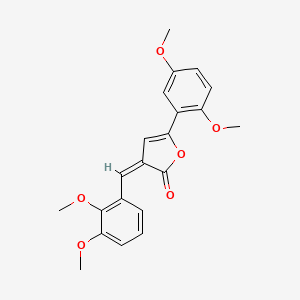![molecular formula C24H32N2O2 B4956465 2-[4-[2-(allyloxy)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4956465.png)
2-[4-[2-(allyloxy)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[2-(allyloxy)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol, commonly known as ABE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABE is a piperazine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The exact mechanism of action of ABE is not fully understood. However, it has been found to act as a partial agonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. ABE has also been found to modulate the activity of GABAergic and glutamatergic neurotransmitter systems, which are involved in the regulation of anxiety and depression.
Biochemical and physiological effects:
ABE has been found to have various biochemical and physiological effects. ABE has been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood, anxiety, and stress. ABE has also been found to decrease the levels of cortisol, a stress hormone. ABE has been found to have anti-inflammatory and analgesic effects, which may be due to its modulation of the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
ABE has several advantages for lab experiments. ABE is easy to synthesize and purify, making it readily available for research. ABE has also been found to have low toxicity in animal studies. However, ABE has some limitations for lab experiments. ABE has poor solubility in water, which may limit its use in certain experiments. ABE also has a short half-life, which may require frequent dosing in animal studies.
Zukünftige Richtungen
There are several future directions for research on ABE. One direction is to further investigate the mechanism of action of ABE and its effects on neurotransmitter systems. Another direction is to study the potential therapeutic applications of ABE in various psychiatric and neurological disorders. Additionally, the development of novel ABE derivatives with improved solubility and pharmacokinetic properties may be an area of future research.
Conclusion:
In conclusion, ABE is a chemical compound with potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. ABE has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively. ABE has advantages and limitations for lab experiments, and there are several future directions for research on ABE.
Synthesemethoden
ABE can be synthesized through various methods, including the reaction of 2-piperazineethanol with 2-(allyloxy)benzaldehyde and 1-(2-phenylethyl)piperazine in the presence of a catalyst. The resulting product is then reduced to obtain ABE. Another synthesis method involves the reaction of 2-piperazineethanol with 2-(allyloxy)benzyl chloride and 1-(2-phenylethyl)piperazine in the presence of a base. The product is then purified to obtain ABE.
Wissenschaftliche Forschungsanwendungen
ABE has been found to have potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. ABE has been studied as a potential treatment for depression, anxiety, and other psychiatric disorders. ABE has also been found to have anti-inflammatory and analgesic effects, making it a potential treatment for pain and inflammation.
Eigenschaften
IUPAC Name |
2-[1-(2-phenylethyl)-4-[(2-prop-2-enoxyphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O2/c1-2-18-28-24-11-7-6-10-22(24)19-25-15-16-26(23(20-25)13-17-27)14-12-21-8-4-3-5-9-21/h2-11,23,27H,1,12-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJMYZPDTFLVHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CN2CCN(C(C2)CCO)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxyphenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4956383.png)

![N-[1-{[(2-methoxyethyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B4956404.png)

![5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4956416.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B4956453.png)
![N-(3,4-dimethoxyphenyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B4956455.png)
![1-[4-(2-isopropoxyphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B4956461.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(4-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B4956470.png)

![N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B4956478.png)
![N-[3-(methylthio)propyl]-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B4956481.png)
![3-({4-[2-(4-bromophenyl)-2-cyanovinyl]phenoxy}methyl)benzoic acid](/img/structure/B4956488.png)
![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4956492.png)